molecular formula C12H15FN4S B2843418 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE CAS No. 691398-29-5

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE

Cat. No.: B2843418
CAS No.: 691398-29-5
M. Wt: 266.34
InChI Key: AYFOCVFDFBJMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Fluorophenyl)methyl]sulfanyl}-5-isopropyl-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by a sulfur-containing benzyl group (2-fluorophenylmethylsulfanyl) at position 3 and an isopropyl substituent at position 3. Triazole derivatives are renowned for their aromatic stability, diverse reactivity, and biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4S/c1-8(2)11-15-16-12(17(11)14)18-7-9-5-3-4-6-10(9)13/h3-6,8H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFOCVFDFBJMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1N)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methylthio groups. One common method involves the reaction of 2-fluorobenzyl chloride with sodium thiomethoxide to form 2-fluorobenzyl methyl sulfide. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the fluorophenyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Class

Compound 7c–7f ()

These compounds share the 1,3,4-oxadiazole-thiazole hybrid structure with sulfanyl-linked side chains. Key differences include:

  • Substituents : 7c–7f feature methylphenyl or dimethylphenyl groups instead of isopropyl and fluorobenzyl.
  • Physical Properties :
    • Molecular weight: 375–389 g/mol (vs. ~278 g/mol for the target compound).
    • Melting points: 134–178°C (indicative of crystalline stability due to planar oxadiazole-thiazole systems).
  • Bioactivity : The thiazole and oxadiazole moieties in 7c–7f are associated with antimicrobial and anticancer activities, whereas the target compound’s triazole core may prioritize CNS or anti-inflammatory effects .
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile ()
  • Structural Features : A triazole with a methyl-phenyl group and sulfanyl-linked benzene dicarbonitrile.
  • Electronic Properties : The electron-withdrawing nitriles enhance polarity, contrasting with the target compound’s fluorine and isopropyl groups.
4-((2,6-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol ()
  • Substituents : Chlorine and fluorine enhance halogen bonding.
  • Physical Data: H-bond acceptors: 4 (vs. ~3 for the target compound). H-bond donors: 0 (vs. 1 from the amine group in the target).

Functional Group Comparisons

Sulfur-Containing Derivatives
  • Fipronil and Ethiprole (): These pyrazole-based pesticides share sulfinyl/sulfanyl groups but lack triazole rings. Their bioactivity relies on GABA receptor antagonism, whereas triazoles often target cytochrome P450 or inflammatory pathways .
  • S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol (): Synthesis: Optimized via S-alkylation, similar to the target compound’s sulfanyl group introduction.

Pharmacological and Physicochemical Profiles

Property Target Compound Compound 7c–7f 4-((2,6-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-triazole-3-thiol S-Alkyl Triazole Thiol
Molecular Weight (g/mol) ~278 375–389 ~450 ~350
Melting Point (°C) Not reported 134–178 Not reported Not reported
H-Bond Acceptors ~3 6–7 4 5–6
H-Bond Donors 1 (amine) 1–2 0 1–2
Key Substituents 2-Fluorobenzyl, isopropyl Methylphenyl, thiazole 2,6-Dichlorobenzylidene, 2-fluorophenyl Chlorophenyl, pyrrole
Bioactivity Potential CNS/anti-inflammatory Antimicrobial Antifungal/pesticidal Anti-inflammatory

Research Findings and Implications

  • Synthetic Routes : The target compound’s sulfanyl group can be introduced via nucleophilic substitution, akin to methods in . Isopropyl and fluorobenzyl groups may require tailored alkylation or Suzuki coupling .
  • Biological Interactions : Fluorine’s electronegativity and the isopropyl group’s steric effects may enhance blood-brain barrier penetration compared to bulkier dichlorobenzylidene derivatives .
  • Stability : Triazole derivatives generally exhibit thermal stability, but the target compound’s lower molecular weight (~278 g/mol) suggests improved solubility over higher-weight analogues like 7c–7f .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.